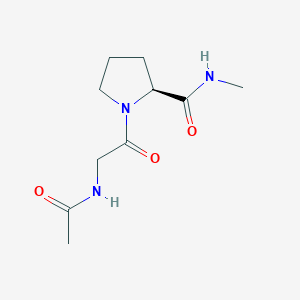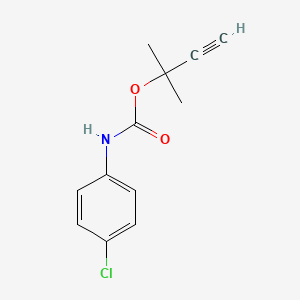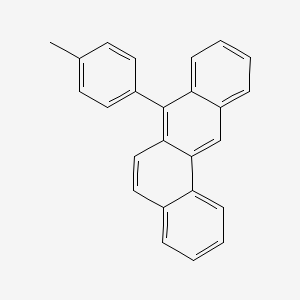
7-(4-Methylphenyl)tetraphene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Methylphenyl)tetraphene is a derivative of tetraphene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the tetraphene core. Tetraphene derivatives are known for their unique structural and electronic properties, making them of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as ruthenium or palladium . This approach yields the target compound in good yields with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
7-(4-Methylphenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
7-(4-Methylphenyl)tetraphene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
The mechanism of action of 7-(4-Methylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as catalysis and electronic devices .
相似化合物的比较
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Benzo[k]tetraphene: Similar in structure but with different electronic properties.
BN-embedded tetraphenes: Contain boron and nitrogen atoms, offering distinct photophysical properties
Uniqueness
7-(4-Methylphenyl)tetraphene stands out due to its specific substitution pattern, which imparts unique electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and electronic devices .
属性
CAS 编号 |
30223-86-0 |
|---|---|
分子式 |
C25H18 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
7-(4-methylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C25H18/c1-17-10-12-19(13-11-17)25-22-9-5-3-7-20(22)16-24-21-8-4-2-6-18(21)14-15-23(24)25/h2-16H,1H3 |
InChI 键 |
RDLFOHXEKHAAGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
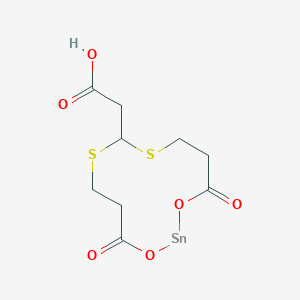
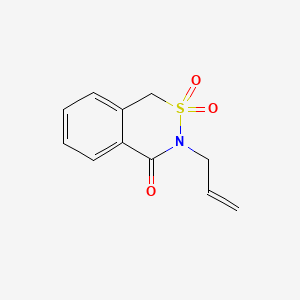
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

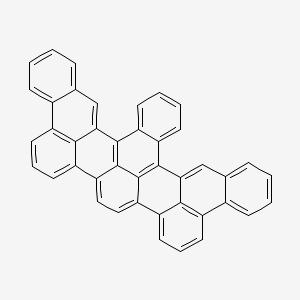
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

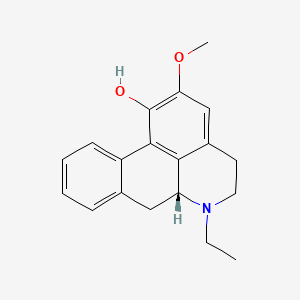
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
